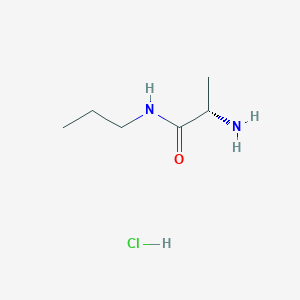

(2S)-2-Amino-N-propylpropanamide;hydrochloride

Description

(2S)-2-Amino-N-propylpropanamide hydrochloride is a chiral amino amide hydrochloride salt characterized by a propyl group attached to the amide nitrogen and a stereogenic center at the second carbon of the propanamide backbone. The compound’s stereochemistry ((2S)-configuration) is critical for interactions with biological targets, as enantiomers (e.g., (R)-forms) often exhibit divergent activities .

Properties

IUPAC Name |

(2S)-2-amino-N-propylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-3-4-8-6(9)5(2)7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGQJSWPTIQSBD-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@H](C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644681-33-3 | |

| Record name | (2S)-2-amino-N-propylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-propylpropanamide;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (2S)-2-Aminopropanamide with propylamine in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-Amino-N-propylpropanamide;hydrochloride may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH, along with the use of high-purity reagents to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-N-propylpropanamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is primarily investigated for its role as a building block in the synthesis of bioactive molecules. Its structure allows it to be incorporated into various pharmacologically active compounds, particularly those targeting neurotransmitter systems. For instance, derivatives of 2-amino-N-propylpropanamide have been explored as NMDA receptor ligands with potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Case Studies

- NMDA Receptor Agonists : Research has shown that derivatives of (2S)-2-amino-N-propylpropanamide can act as agonists at NMDA receptor subtypes, demonstrating significant potency and selectivity. For example, certain derivatives exhibited nanomolar efficacy at GluN1/2C subtypes, indicating their potential as therapeutic agents in neurological conditions .

- Photoaffinity Labeling : The compound has been utilized in the development of photoaffinity probes for dopamine receptors. These probes allow for the covalent attachment to target proteins, facilitating the study of receptor interactions and drug action mechanisms .

Biochemical Research

Enzyme Inhibition Studies

(2S)-2-Amino-N-propylpropanamide;hydrochloride has been employed in studies aimed at understanding enzyme mechanisms. Its amide functional group makes it a suitable candidate for investigating interactions with various enzymes involved in metabolic pathways.

Applications in Protein Engineering

The compound's ability to form stable conjugates with proteins has made it useful in protein engineering applications. Researchers have utilized it to create genetically encoded photocrosslinkers that can label proteins for mass spectrometry analysis, enhancing the understanding of protein dynamics and interactions .

Material Science

Polymer Chemistry

In material science, (2S)-2-Amino-N-propylpropanamide;hydrochloride is being explored for its potential use in synthesizing polymers with specific functional properties. Its reactivity allows for the creation of polymeric materials that can respond to environmental stimuli, which is valuable in developing smart materials.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which (2S)-2-Amino-N-propylpropanamide;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural and functional comparisons with related compounds:

Stability and Pharmacological Considerations

- Stability: Hydrochloride salts of amino amides (e.g., ) show temperature-dependent stability. For instance, (1R,2S)-(-)-MPPH HCl degrades by 11% in urine at 37°C over 48 hours, suggesting the target compound may require refrigeration for long-term storage .

- Biological Activity : L-Menthol derivatives () act as GABA$_A$ receptor modulators, while ephedrine analogs () target adrenergic receptors. The target compound’s primary amine and propyl group may confer affinity for similar neurological targets, though activity depends on stereochemistry .

Biological Activity

(2S)-2-Amino-N-propylpropanamide;hydrochloride, also known as (S)-propanamide, is a chiral compound with significant interest in medicinal chemistry due to its biological activity. This article explores its properties, biological effects, synthesis methods, and relevant case studies.

- Molecular Formula : C₅H₁₄ClN

- Molecular Weight : Approximately 130.19 g/mol

- Structure : The compound features an amide functional group attached to a propyl chain and an amino group, which contributes to its unique chemical properties and biological interactions.

Biological Activity

The biological activity of (2S)-2-amino-N-propylpropanamide;hydrochloride is attributed to its interactions with various biological targets. Key areas of interest include:

- Pharmacological Applications : The compound has been studied for its potential therapeutic applications, particularly in the context of neurological disorders and as a modulator in pharmacological settings. Its chiral nature can influence its efficacy and safety profile when interacting with biological systems.

- Mechanism of Action : Although detailed mechanisms are still under investigation, studies suggest that the compound may interact with neurotransmitter systems, potentially affecting signaling pathways associated with mood regulation and cognitive functions .

Synthesis Methods

The synthesis of (2S)-2-amino-N-propylpropanamide;hydrochloride can be achieved through various methods, including:

- Amidation Reactions : Utilizing amine and acid derivatives to form the amide bond.

- Chiral Resolution Techniques : Separating enantiomers through chromatography or enzymatic methods to obtain the (S) form with desired biological activity.

Case Studies and Research Findings

Several studies have highlighted the biological effects of (2S)-2-amino-N-propylpropanamide;hydrochloride:

- In Vitro Studies : Research demonstrated that the compound exhibits selective inhibition against certain bacterial strains, indicating potential use in developing antimicrobial agents. For instance, it was noted for its ability to inhibit growth in Gram-negative bacteria while sparing commensal species .

- Neuropharmacological Effects : A study investigated the impact of this compound on neuronal nitric oxide synthase (nNOS) activity, revealing that it can modulate nitric oxide production, which is crucial for various neurological processes .

Comparative Analysis

The following table summarizes key comparative data on related compounds that share structural features with (2S)-2-amino-N-propylpropanamide;hydrochloride:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-N-[3-(dimethylamino)propyl]propanamide dihydrochloride | C₈H₁₈Cl₂N₂ | Contains dimethylamino group; used in pharmacological studies |

| 4-Methyl-N-propyl-3-[[(2RS)-2-(propylamino)propanoyl]amino]thiophene-2-carboxamide Hydrochloride | C₁₄H₁₈ClN₃O₂S | Complex structure with thiophene; relevant in anesthetic applications |

| Propanamide, 2-hydroxy-N-propyl-, (S) | C₅H₁₃NO | Features a hydroxyl group; differing biological activities |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (2S)-2-Amino-N-propylpropanamide hydrochloride, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically begins with chiral amino acid precursors (e.g., L-serine or L-alanine) to preserve the (2S)-stereochemistry. A nucleophilic substitution reaction introduces the propylamine group, followed by hydrochloric acid treatment to form the hydrochloride salt. Critical parameters include:

- Catalysts : Use of triethylamine or DIPEA to neutralize byproducts during amide bond formation.

- Temperature : Reactions are conducted at 0–25°C to minimize racemization.

- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve >98% purity .

Q. How should researchers handle and store this compound to ensure stability, especially in biological or aqueous environments?

- Methodological Answer :

- Storage : Lyophilized powder should be stored at −80°C in inert, moisture-free conditions. In aqueous solutions (e.g., PBS), add 0.1% BSA to prevent aggregation and aliquot to avoid freeze-thaw cycles.

- Stability Testing : Monitor degradation via HPLC every 3 months; significant degradation (>10%) occurs after 6 months at −20°C in plasma or urine due to microbial contamination .

- Safety : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal exposure, as toxicological data are incomplete .

Q. What spectroscopic methods are most effective for characterizing and quantifying this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ confirms stereochemistry (e.g., δ 3.1–3.5 ppm for CH₂ groups, δ 1.2–1.5 ppm for propyl chain).

- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ expected at m/z 190.1) identifies molecular weight and fragmentation patterns.

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) for quantification .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound's stability under varying storage conditions?

- Methodological Answer :

- Controlled Experiments : Compare stability in sterile vs. E. coli-inoculated matrices (plasma/urine) at −20°C, 4°C, and 25°C. Use ANOVA to assess significance of degradation rates.

- Mechanistic Analysis : LC-MS/MS identifies degradation products (e.g., deamination or oxidation byproducts).

- Recommendations : For long-term storage, use sterile lyophilized forms rather than solutions, and avoid repeated thawing .

Q. What strategies can be employed to study the compound's interaction with biological targets, considering its stereochemistry?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., aminopeptidases), focusing on hydrogen bonding with the (2S)-amino group.

- In Vitro Assays : Competitive inhibition assays (IC₅₀) with fluorogenic substrates (e.g., Ala-AMC) in pH 7.4 buffers.

- Chiral Analysis : Validate enantiopurity via chiral HPLC (Chiralpak AD-H column) to rule out racemization during biological testing .

Q. What are the common impurities formed during synthesis, and how can they be identified and mitigated?

- Methodological Answer :

- Impurity Profiling : Major impurities include:

- Byproduct 1 : Unreacted propylamine (detected via GC-MS).

- Byproduct 2 : Racemic (2R)-isomer (resolved by chiral chromatography).

- Mitigation : Optimize reaction time (≤24 hr) and use excess chiral auxiliaries (e.g., L-tartaric acid) to suppress racemization.

- QC Protocols : Implement USP/EP guidelines for residual solvent analysis (e.g., ethyl acetate ≤500 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.